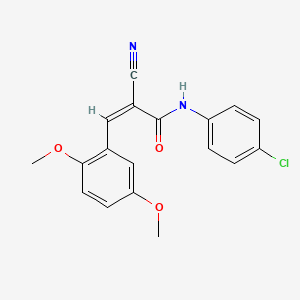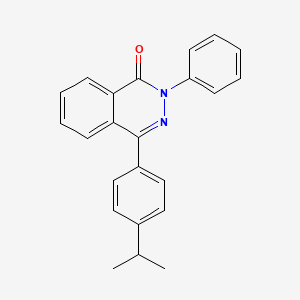
N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide, also known as CL-316,243, is a selective β3-adrenergic receptor agonist. It was first synthesized in the 1990s and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide selectively activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue and skeletal muscle. Activation of this receptor leads to increased lipolysis and thermogenesis in adipose tissue, as well as increased glucose uptake and oxidation in skeletal muscle. These effects contribute to the anti-obesity and anti-diabetic properties of N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to increase energy expenditure, reduce food intake, and promote weight loss. It also increases insulin sensitivity and glucose uptake in skeletal muscle, which could have potential therapeutic applications in treating diabetes. Additionally, N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide has been shown to have anti-inflammatory effects in adipose tissue, which could be beneficial in treating obesity-related inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide is its selectivity for the β3-adrenergic receptor, which allows for more precise targeting of this receptor and avoids potential off-target effects. However, one limitation of N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide is its relatively short half-life, which can make it difficult to study in vivo. Additionally, the anti-obesity effects of N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide have primarily been studied in animal models, and further research is needed to determine its potential efficacy and safety in humans.
Direcciones Futuras
There are a number of future directions for research on N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide. One area of interest is its potential use in treating obesity-related inflammation. Additionally, further research is needed to determine its potential efficacy and safety in humans, as well as its potential use in combination with other therapies for obesity and diabetes. Finally, there is a need for the development of more stable analogs of N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide that could be used in vivo for longer periods of time.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide involves the reaction of 4-chlorobenzonitrile with 2,5-dimethoxyphenylacetonitrile in the presence of a base and a palladium catalyst. The resulting intermediate is then reacted with acryloyl chloride to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the product.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-obesity effects by increasing energy expenditure and reducing food intake in animal models. It has also been studied for its potential use in treating diabetes, as it increases insulin sensitivity and glucose uptake in skeletal muscle.
Propiedades
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-23-16-7-8-17(24-2)12(10-16)9-13(11-20)18(22)21-15-5-3-14(19)4-6-15/h3-10H,1-2H3,(H,21,22)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJQSAMTTKLPKI-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-6-{5-[1-(4-piperidinyl)-2-pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridazine dihydrochloride](/img/structure/B5683147.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B5683151.png)

![3-{2-[4-(3-fluorobenzyl)-3-oxopiperazin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5683157.png)
![1-{4-[4-(4-isopropylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5683164.png)
![(4R)-N,N-diethyl-1-methyl-4-({5-[(methylthio)methyl]-2-furoyl}amino)-L-prolinamide](/img/structure/B5683166.png)
![1-methyl-8-(4-methylquinolin-2-yl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5683168.png)

![1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5683192.png)
![5-[4-(methylthio)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5683206.png)
![4-chloro-3-{5-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5683212.png)
![N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5683216.png)
![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[5-(3-methoxyphenyl)-3-isoxazolyl]methyl}acetamide](/img/structure/B5683229.png)
![{(1R)-4-amino-1-[(3,3-diphenyl-1-piperidinyl)carbonyl]butyl}amine dihydrochloride](/img/structure/B5683234.png)